molecular formula C10H10F3N3S B3008616 5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097883-58-2

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B3008616
CAS No.: 2097883-58-2
M. Wt: 261.27
InChI Key: DQWZQQROVFQZCN-UHFFFAOYSA-N
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Description

5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C10H10F3N3S and its molecular weight is 261.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Carbapenams from Pyrrole

Research has shown the preparation of azabicycloheptan-7-ones, a class of compounds related to the queried chemical structure, starting from pyrrole. This process involves several steps including substitution, catalytic hydrogenation, and cyclization to produce compounds with potential antibacterial properties. The methodologies developed for these derivatives emphasize the utility of such bicyclic structures in synthesizing biologically active molecules (Gilchrist, Lemos, & Ottaway, 1997).

Synthesis of Epibatidine Analogues

Another study focuses on the synthesis of epibatidine analogues, which are known for their binding to nicotinic acetylcholine receptors and antinociceptive properties. The key intermediate in this synthesis is a compound structurally similar to the queried molecule, demonstrating the role of such structures in developing compounds with potential therapeutic applications (Carroll et al., 2001).

Development of Glutamic Acid Analogue

The synthesis of a glutamic acid analogue from L-serine involves a trisubstituted pyrrolidine and a key transannular alkylation step. This process highlights the application of bicyclic structures in the synthesis of amino acid analogues with potential use in medicinal chemistry and drug design (Hart & Rapoport, 1999).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3S/c11-10(12,13)8-2-9(15-5-14-8)16-3-7-1-6(16)4-17-7/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWZQQROVFQZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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